5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane is an organic compound that features both bromomethyl and fluoromethyl functional groups attached to a 1,3-dioxane ring. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with a carbonyl compound.
Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Introduction of the fluoromethyl group: This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Elimination Reactions: The bromomethyl group can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound might be explored for its potential biological activity, including its use as a precursor for the synthesis of pharmaceuticals or as a probe in biochemical studies.
Industry
In the industrial context, the compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The bromomethyl and fluoromethyl groups could play a role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-5-(fluoromethyl)-1,3-dioxane
- 5-(Bromomethyl)-5-(methyl)-1,3-dioxane
- 5-(Bromomethyl)-5-(hydroxymethyl)-1,3-dioxane
Uniqueness
The presence of both bromomethyl and fluoromethyl groups in 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane makes it unique compared to similar compounds. These functional groups can impart distinct reactivity and biological activity, making the compound valuable for various applications.
Properties
CAS No. |
61729-02-0 |
---|---|
Molecular Formula |
C6H10BrFO2 |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
5-(bromomethyl)-5-(fluoromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10BrFO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |
InChI Key |
VXUVHTAVEOUJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(CF)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.